![molecular formula C3H8ClNO2S B1582600 N-(2-chloroethyl)methanesulfonamide CAS No. 21896-59-3](/img/structure/B1582600.png)
N-(2-chloroethyl)methanesulfonamide
Overview
Description
N-(2-chloroethyl)methanesulfonamide: is an organic compound with the molecular formula C3H8ClNO2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to an ethyl chain with a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-chloroethyl)methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with ethylene imine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and minimize impurities. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(2-chloroethyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the ethyl chain can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Produce substituted sulfonamides.
Oxidation Reactions: Yield sulfonic acid derivatives.
Reduction Reactions: Result in amine derivatives.
Scientific Research Applications
Major Chemical Reactions
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines or thiols.
- Oxidation Reactions : Can yield sulfonic acid derivatives.
- Reduction Reactions : Can lead to the formation of amine derivatives.
Medicinal Chemistry
N-(2-chloroethyl)methanesulfonamide is investigated for its potential as an alkylating agent in chemotherapy. Its ability to form covalent bonds with nucleophilic sites in DNA makes it a candidate for disrupting DNA replication and transcription, which is crucial in cancer treatment.
Biochemical Research
In biochemical studies, this compound is used to explore enzyme inhibition and protein modification. By alkylating specific amino acids within enzymes or proteins, researchers can study the effects on enzymatic activity and protein function, providing insights into metabolic pathways and disease mechanisms.
Organic Synthesis
As an intermediate, this compound is utilized in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential biological activities .
Photographic Chemicals
This compound is also used in the production of photographic chemicals, where high purity and quality are essential for optimal performance .
Case Study 1: Chemotherapy Applications
Research has shown that this compound can effectively alkylate DNA, leading to cell cycle arrest and apoptosis in cancer cells. A study demonstrated that when administered in specific concentrations, it significantly reduced tumor growth in animal models by targeting rapidly dividing cells.
Case Study 2: Enzyme Inhibition Studies
In a series of experiments aimed at understanding enzyme kinetics, this compound was used to modify serine residues within enzymes. The results indicated a marked decrease in enzymatic activity, highlighting its potential as a tool for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)methanesulfonamide involves the alkylation of nucleophilic sites in biological molecules. The chlorine atom in the ethyl chain is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyl groups. This alkylation can lead to the inhibition of enzyme activity, modification of protein function, and disruption of DNA replication and transcription .
Comparison with Similar Compounds
N-(2-chloroethyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-chloroethyl)benzene sulfonamide: Similar in structure but with a benzene ring instead of a methane group.
N-(2-chloroethyl)ethyl sulfonamide: Similar but with an ethyl group instead of a methane group.
Uniqueness: this compound is unique due to its specific reactivity and applications in various fields. Its ability to alkylate nucleophilic sites makes it a valuable compound in medicinal chemistry and biochemical research .
Biological Activity
N-(2-chloroethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- IUPAC Name : this compound
- Molecular Formula : C3H8ClNO2S
- CAS Number : 21896-59-3
This compound exhibits its biological activity primarily through the following mechanisms:
- Alkylation of DNA : The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its anticancer properties .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, contributing to its therapeutic effects in cancer and other diseases .
Anticancer Properties
This compound has been investigated for its anticancer effects, particularly against various leukemia models. In vivo studies have shown that the compound is effective against P388 leukemia, with significant survival rates observed in treated mice. Administered at a dose of 50 mg/kg per day, many subjects survived beyond 30 days, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated for effectiveness against several bacterial strains, demonstrating potential as an antimicrobial agent in clinical settings .
Case Studies
Case Study 1: Anticancer Efficacy
A study on the efficacy of this compound in a mouse model of leukemia revealed that the compound significantly reduced tumor burden and improved survival rates compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells through DNA damage .
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that the compound inhibited bacterial growth effectively at various concentrations, suggesting its potential utility as an antimicrobial agent.
Data Table: Biological Activity Overview
Activity Type | Model/Organism | Dose/Concentration | Outcome |
---|---|---|---|
Anticancer | P388 Leukemia Mice | 50 mg/kg | Increased survival (37%) |
Antimicrobial | E. coli | Varies (in vitro) | Inhibition of growth |
Antimicrobial | S. aureus | Varies (in vitro) | Inhibition of growth |
Research Findings
- Anticancer Studies : this compound has demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
- Mechanistic Insights : The compound's ability to alkylate DNA has been linked to its effectiveness in disrupting cancer cell proliferation and inducing apoptosis .
- Broader Applications : Beyond cancer treatment, ongoing research is exploring the use of this compound in treating infectious diseases due to its antimicrobial properties .
Properties
IUPAC Name |
N-(2-chloroethyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGMLHPZDVLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176298 | |
Record name | N-(2-Chloroethyl)methanesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21896-59-3 | |
Record name | N-(2-Chloroethyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21896-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloroethyl)methanesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021896593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chloroethyl)methanesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloroethyl)methanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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